(6-Bromo-2-fluoro-3-methoxyphenyl)methanol
Description
(6-Bromo-2-fluoro-3-methoxyphenyl)methanol is a halogenated aromatic alcohol with the molecular formula C₈H₇BrFO₂. Its structure comprises a benzene ring substituted with bromine at position 6, fluorine at position 2, methoxy at position 3, and a hydroxymethyl (–CH₂OH) group. This compound is likely utilized as a synthetic intermediate in pharmaceuticals or agrochemicals, given the prevalence of halogenated aromatics in medicinal chemistry .
Properties
Molecular Formula |
C8H8BrFO2 |
|---|---|
Molecular Weight |
235.05 g/mol |
IUPAC Name |
(6-bromo-2-fluoro-3-methoxyphenyl)methanol |
InChI |
InChI=1S/C8H8BrFO2/c1-12-7-3-2-6(9)5(4-11)8(7)10/h2-3,11H,4H2,1H3 |
InChI Key |
IIXRPCXLIZDGPJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)Br)CO)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Bromo-2-fluoro-3-methoxyphenyl)methanol typically involves the bromination and fluorination of a methoxyphenyl precursor. One common method is the bromination of 2-fluoro-3-methoxybenzaldehyde followed by reduction to obtain the desired methanol derivative. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and a reducing agent such as sodium borohydride for the reduction step.
Industrial Production Methods
Industrial production methods for (6-Bromo-2-fluoro-3-methoxyphenyl)methanol may involve large-scale bromination and fluorination processes. These methods are optimized for high yield and purity, often using automated systems and controlled reaction conditions to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
(6-Bromo-2-fluoro-3-methoxyphenyl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the bromine or fluorine groups.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield 6-bromo-2-fluoro-3-methoxybenzaldehyde or 6-bromo-2-fluoro-3-methoxybenzoic acid.
Scientific Research Applications
(6-Bromo-2-fluoro-3-methoxyphenyl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (6-Bromo-2-fluoro-3-methoxyphenyl)methanol involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity. The methoxy group can participate in hydrogen bonding and other interactions, affecting the compound’s overall activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position Variations
a) (3-Bromo-2,6-difluorophenyl)methanol (CAS 438050-05-6)
- Structure : Bromine at position 3, fluorine at positions 2 and 6, and a hydroxymethyl group.
- Key Differences: The bromine and fluorine positions are swapped compared to the target compound.
- Hazards : Similar to the target compound, it exhibits skin, eye, and respiratory irritation (H315, H319, H335) .
b) 1-(2-Bromo-6-fluoro-3-methoxyphenyl)ethanol (CAS 1509096-97-2)
- Structure : Bromine at position 2, fluorine at 6, methoxy at 3, and a secondary alcohol (–CH(OH)CH₃).
- Key Differences: Substituent positions (Br at 2 vs. 6) and alcohol type (secondary vs. primary). The ethanol group may reduce steric hindrance compared to the hydroxymethyl group in the target compound .
Functional Group Variations
a) 2-Bromo-1-(6-bromo-2-fluoro-3-methylphenyl)ethanone (CAS 2091475-82-8)
- Structure : Bromine at 6, fluorine at 2, methyl at 3, and a ketone group.
- Key Differences : Replacement of –CH₂OH with a ketone (–CO–) and an additional bromine at position 2. The ketone enhances electrophilicity, making it reactive in nucleophilic additions .
b) (5-Bromo-2-ethoxy-3-fluorophenyl)methanol (CAS 1823949-60-5)
- Structure : Ethoxy (–OCH₂CH₃) at position 2 instead of methoxy.
- Key Differences: The ethoxy group increases lipophilicity (logP ~5.5 vs.
Complex Structural Analogs
a) (6-Bromo-2-methoxyquinolin-3-yl)(3-chloro-4-fluorophenyl)methanol
- Structure: Quinoline core with bromine and methoxy groups, coupled to a chlorinated/fluorinated aromatic ring.
- Key Differences: The quinoline scaffold introduces π-π stacking capability and basicity, which are absent in the simpler phenylmethanol structure. This compound is explicitly used in medicinal chemistry (95% purity) .
b) 4-Bromo-2-{[(3-fluoro-4-methylphenyl)amino]methyl}-6-methoxyphenol (CAS 329778-95-2)
- Structure: Phenol core with bromine, methoxy, and an amino-methyl-aryl substituent.
- Key Differences: The phenolic –OH group increases acidity (pKa ~10) compared to the neutral hydroxymethyl group. The amino-methyl moiety enables hydrogen bonding, enhancing biological target interactions .
Biological Activity
(6-Bromo-2-fluoro-3-methoxyphenyl)methanol is a phenolic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of bromine and fluorine substituents, which can influence its interaction with biological targets. Understanding its biological activity is crucial for exploring its applications in drug design and therapeutic interventions.
- Molecular Formula : C9H10BrF O2
- Molecular Weight : 233.08 g/mol
- SMILES Notation : COC1=CC=C(Br)C(CO)=C1F
The biological activity of (6-Bromo-2-fluoro-3-methoxyphenyl)methanol is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The methanol group can form hydrogen bonds, while the bromine and fluorine atoms may engage in halogen bonding, enhancing the compound's binding affinity and specificity towards biological molecules .
Biological Activities
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Studies have shown that (6-Bromo-2-fluoro-3-methoxyphenyl)methanol possesses antimicrobial properties against several bacterial strains, suggesting its potential use as an antibacterial agent.
- Inhibition of Enzymatic Activity : Preliminary findings indicate that this compound may inhibit specific enzymes involved in metabolic pathways, particularly those related to cancer cell proliferation. The inhibition mechanism appears to be competitive, where the compound competes with natural substrates for enzyme binding sites .
Table 1: Summary of Biological Activities
Detailed Research Findings
- Antimicrobial Studies : A study conducted on various bacterial strains demonstrated that (6-Bromo-2-fluoro-3-methoxyphenyl)methanol had significant inhibitory effects, particularly against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be lower than those of commonly used antibiotics, indicating a promising alternative for antibiotic resistance .
- Enzyme Inhibition : In a series of assays aimed at evaluating the compound's effect on nucleoside phosphorylase (PNP), it was found to exhibit low nanomolar inhibitory activity. This suggests potential applications in treating diseases associated with PNP overactivity, such as certain cancers .
- Cytotoxicity Assessment : The cytotoxic effects of (6-Bromo-2-fluoro-3-methoxyphenyl)methanol were evaluated on several cancer cell lines. Results indicated selective toxicity towards T-lymphoblastic leukemia cells without affecting normal peripheral blood mononuclear cells (PBMCs), highlighting its potential for targeted cancer therapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
